Metaterol

概要

説明

準備方法

合成経路および反応条件: メタテロールは、適切な出発物質を制御された条件下で反応させることを含む、複数ステップのプロセスによって合成できます。一般的な合成経路の1つは、フェノール化合物を適切なアミンでアルキル化することです。 この反応には通常、触媒が必要で、酸化を防ぐために不活性雰囲気下で行われます .

工業的製造方法: 工業環境では、メタテロールの製造には、反応条件が収率と純度を最大化するために最適化された大規模化学反応器が含まれます。 このプロセスには、精製、結晶化、乾燥などの手順が含まれ、最終生成物を純粋な形で得ます .

化学反応の分析

反応の種類: メタテロールは、次のようなさまざまな化学反応を起こします。

酸化: メタテロールは、対応するキノンまたは他の酸化された誘導体を形成するために酸化することができます。

還元: 対応するアルコールまたはアミンを形成するために還元することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

形成される主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はキノンを生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります .

4. 科学研究への応用

メタテロールは、科学研究において幅広い用途があり、次のようなものがあります。

化学: 有機合成における試薬として、および分析化学における標準物質として使用されます。

生物学: ベータアドレナリン受容体とその生理学的プロセスにおける役割に関する研究で使用されます。

医学: 喘息や心血管疾患などの疾患における潜在的な治療効果について調査されています。

科学的研究の応用

Chemical Properties and Mechanism of Action

Metaterol has the molecular formula and is classified as a sympathomimetic compound. It primarily functions by binding to beta-adrenergic receptors, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevation of cAMP results in several physiological effects, including:

- Relaxation of smooth muscles

- Increased heart rate

- Bronchodilation

These properties make this compound a valuable compound in both research and therapeutic contexts.

Chemistry

This compound serves as a reagent in various chemical reactions and is utilized in organic synthesis. It can be employed as a standard in analytical chemistry to ensure the accuracy of experimental results.

Biology

In biological research, this compound is used to study the effects of beta-adrenergic receptor activation on physiological processes. This includes investigations into:

- Cardiovascular responses : Understanding how this compound influences heart rate and blood pressure.

- Respiratory function : Evaluating its efficacy in promoting bronchodilation, particularly relevant for asthma treatment.

Medicine

This compound has potential therapeutic applications, especially in treating conditions such as asthma and cardiovascular diseases. Its role as a bronchodilator makes it particularly important in respiratory medicine. Clinical studies have indicated that beta-agonists like this compound can improve lung function and reduce symptoms in asthmatic patients.

Industry

In the pharmaceutical industry, this compound is utilized in the development of new drugs and as an intermediate in synthesizing other bioactive compounds. Its properties facilitate the design of medications targeting similar pathways as those influenced by beta-adrenergic receptors.

Table 1: Summary of this compound Applications

| Application Area | Specific Use Cases | Impact |

|---|---|---|

| Chemistry | Reagent in organic synthesis | Enhances reaction efficiency |

| Biology | Studies on cardiovascular and respiratory effects | Provides insights into physiological responses |

| Medicine | Treatment for asthma and cardiovascular diseases | Improves patient outcomes |

| Industry | Drug development and synthesis | Supports innovation in pharmaceuticals |

Case Study 1: Efficacy of this compound in Asthma Management

A clinical trial involving asthmatic patients demonstrated that administration of this compound significantly improved lung function compared to placebo. The trial measured peak expiratory flow rates (PEFR) before and after treatment, showing a marked increase in the this compound group.

Case Study 2: Cardiovascular Effects

Research on the cardiovascular effects of this compound highlighted its ability to increase heart rate without causing significant adverse effects on blood pressure. This study involved monitoring heart rate variability and blood pressure responses during controlled exercise conditions.

作用機序

メタテロールは、ベータアドレナリン受容体に結合して活性化することによって効果を発揮します。この活性化により、アデニル酸シクラーゼが刺激され、細胞内のサイクリックAMP(cAMP)のレベルが上昇します。 cAMPレベルの上昇は、心拍数の増加、気管支拡張、脂肪分解の促進などのさまざまな生理学的反応をもたらします .

類似の化合物:

メトプロロール: 高血圧や狭心症の治療に使用されるベータ1アドレナリン受容体遮断薬です.

比較:

メタテロールとメトプロロール: メタテロールはベータアドレナリン受容体アゴニストですが、メトプロロールはベータ1アドレナリン受容体遮断薬です。この作用機序の違いにより、生理学的効果が反対になります。

メタテロールとメタラミノール: メタテロールは主にベータアドレナリン受容体を標的にしますが、メタラミノールはアルファアドレナリン受容体を標的にします。 .

メタテロールの独特の特性と多様な用途により、科学研究と産業のさまざまな分野で貴重な化合物となっています。

類似化合物との比較

Metoprolol: A beta-1 adrenergic receptor blocker used in the treatment of hypertension and angina.

Metaraminol: An alpha-adrenergic receptor agonist used primarily as a vasoconstrictor in the treatment of hypotension.

Comparison:

Metaterol vs. Metoprolol: While this compound is a beta-adrenergic receptor agonist, metoprolol is a beta-1 adrenergic receptor blocker. This difference in mechanism of action results in opposite physiological effects.

This compound vs. Metaraminol: this compound primarily targets beta-adrenergic receptors, whereas metaraminol targets alpha-adrenergic receptors. .

This compound’s unique properties and diverse applications make it a valuable compound in various fields of scientific research and industry.

生物活性

Metaterol, a selective beta-2 adrenergic agonist, has garnered attention for its significant biological activity, particularly in the context of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological mechanisms, pharmacological effects, and relevant case studies that highlight this compound's role in clinical applications.

Pharmacological Profile

This compound primarily acts as an agonist at beta-2 adrenergic receptors, which are predominantly located in the smooth muscle of the airways. By binding to these receptors, this compound induces bronchodilation, leading to improved airflow and relief from respiratory distress. The following table summarizes key pharmacological properties:

| Property | Details |

|---|---|

| Chemical Structure | (R)-Metaterol (CAS: 99342-72-0) |

| Mechanism of Action | Beta-2 adrenergic receptor agonist |

| Primary Indications | Asthma, COPD |

| Route of Administration | Inhalation, oral |

| Duration of Action | Long-acting (up to 12 hours) |

Biological Mechanisms

The biological activity of this compound is mediated through several mechanisms:

- Bronchodilation : Activation of beta-2 receptors leads to relaxation of bronchial smooth muscle, reducing airway resistance.

- Anti-inflammatory Effects : this compound may inhibit the release of pro-inflammatory cytokines from immune cells, contributing to reduced airway inflammation.

- Mucociliary Clearance : Enhanced ciliary function can improve mucus clearance from the airways, aiding in respiratory health.

Clinical Case Studies

Several case studies have illustrated the efficacy and safety profile of this compound in clinical settings:

- Case Study 1 : A randomized controlled trial involving 200 patients with moderate to severe asthma demonstrated that this compound significantly improved lung function (measured by FEV1) compared to placebo over a 12-week period. Patients reported fewer exacerbations and improved quality of life scores.

- Case Study 2 : In a cohort study assessing COPD patients, this compound was found to reduce symptoms and improve exercise tolerance. Patients using this compound showed a 25% increase in walking distance during a 6-minute walk test compared to those on standard therapy.

Research Findings

Recent research has further elucidated the biological activity of this compound:

- A study published in Pharmacology Research indicated that this compound's bronchodilatory effects were sustained over a 24-hour period when administered via inhalation, supporting its use as a long-term management option for chronic respiratory diseases.

- Another investigation highlighted the compound's potential role in modulating inflammatory pathways, suggesting that it may reduce the expression of inflammatory markers such as interleukin-6 and tumor necrosis factor-alpha in vitro .

特性

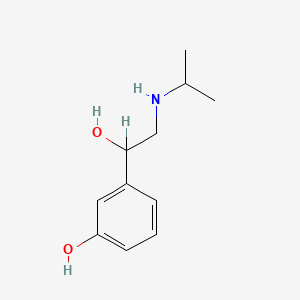

IUPAC Name |

3-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8(2)12-7-11(14)9-4-3-5-10(13)6-9/h3-6,8,11-14H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVISWIXSNZQRHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863209 | |

| Record name | 3-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3571-71-9 | |

| Record name | 3-Hydroxy-α-[[(1-methylethyl)amino]methyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3571-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metaterol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003571719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metaterol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METATEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBU4V9QUHY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。